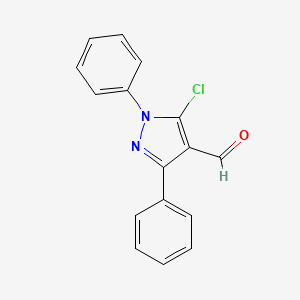

5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,3-diphenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORJDGPYDJKXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353082 | |

| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5499-67-2 | |

| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3] Specifically, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a highly valuable synthetic intermediate. The aldehyde functional group at the 4-position serves as a versatile handle for introducing diverse molecular fragments, while the chloro-substituent at the 5-position offers a site for further functionalization, making this molecule a key building block in the synthesis of novel therapeutic agents and agrochemicals.[4][5] Its derivatives have been investigated for applications ranging from anti-inflammatory and analgesic to anticancer agents.[1][2]

This guide provides a comprehensive overview of the most reliable and widely adopted method for the synthesis of this key intermediate: the Vilsmeier-Haack reaction. It will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into characterization and troubleshooting.

Overview of the Synthetic Strategy: The Vilsmeier-Haack Reaction

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-diphenyl-1H-pyrazol-5-ol (also known as 1,3-diphenyl-2-pyrazolin-5-one). This is typically accomplished by the condensation of ethyl benzoylacetate and phenylhydrazine.[6]

The second and key step is the Vilsmeier-Haack reaction. This reaction employs a specific formylating agent, the Vilsmeier reagent, to introduce a formyl group (-CHO) onto an electron-rich substrate, in this case, the pyrazolone precursor.[7][8][9] The reaction simultaneously achieves chlorination at the 5-position and formylation at the 4-position of the pyrazole ring.

Recommended Synthetic Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

-

To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

-

Reflux the reaction mixture for 1-2 hours.[6]

-

Upon cooling to room temperature, the product, 1,3-diphenyl-1H-pyrazol-5-ol, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Vilsmeier-Haack Reaction for this compound

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 3.0 eq) to an ice-cooled solution of N,N-dimethylformamide (DMF, 5.0 eq) with stirring. Caution: This reaction is exothermic.

-

Once the Vilsmeier reagent has formed (typically after stirring for 20-30 minutes in the cold), add 1,3-diphenyl-1H-pyrazol-5-ol (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The solid product will precipitate. Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Hazards |

| Ethyl benzoylacetate | 192.21 | 1.05 | Irritant |

| Phenylhydrazine | 108.14 | 1.098 | Toxic, Carcinogen, Irritant |

| Phosphoryl chloride (POCl₃) | 153.33 | 1.645 | Corrosive, Lachrymator |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Reproductive Toxin, Irritant |

| Ethanol | 46.07 | 0.789 | Flammable |

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[8][11]

-

Electrophilic Aromatic Substitution: The electron-rich 4-position of the 1,3-diphenyl-1H-pyrazol-5-ol tautomer attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product. The hydroxyl group at the 5-position is simultaneously substituted by a chlorine atom from the phosphoryl chloride.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Characterization and Quality Control

Proper characterization of the final product is crucial to confirm its identity and purity. The following are typical analytical data for this compound.

| Analysis | Expected Results |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Specific range (literature value dependent) |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), Aldehyde proton (singlet, ~9.8-10.0 ppm) |

| ¹³C NMR | Signals for aromatic carbons, pyrazole ring carbons, and a downfield signal for the aldehyde carbonyl (~185-190 ppm) |

| IR (cm⁻¹) | C=O stretch (aldehyde) ~1670-1690, C-Cl stretch ~700-800 |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₆H₁₁ClN₂O (m/z ≈ 282.72)[12] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; impure starting materials; loss during work-up. | Ensure anhydrous conditions; extend reaction time or increase temperature slightly; optimize purification method. |

| Impure Product | Side reactions; incomplete hydrolysis of the iminium intermediate. | Ensure thorough neutralization during work-up; perform multiple recrystallizations; consider column chromatography for purification. |

| Dark-colored Product | Decomposition at high temperatures. | Maintain careful temperature control; consider performing the reaction at a slightly lower temperature for a longer duration. |

Troubleshooting Flowchart

Caption: Decision tree for troubleshooting common synthesis issues.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

-

Phosphoryl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Phenylhydrazine is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

-

DMF is a reproductive toxin. Handle with care and avoid exposure.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent purification and characterization are essential for obtaining a high yield of the pure product. This versatile intermediate continues to be a valuable tool for medicinal chemists and researchers in the development of novel, biologically active compounds.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. name-reaction.com [name-reaction.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. This compound CAS#: 5499-67-2 [m.chemicalbook.com]

A Technical Guide to the Structural Elucidation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Abstract

In the landscape of drug discovery and development, the pyrazole scaffold is a cornerstone, recognized for its wide array of biological activities.[1] The precise characterization of substituted pyrazoles is paramount, as minor structural variations can lead to significant changes in pharmacological profiles. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation of a key synthetic intermediate: 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₁ClN₂O, MW: 282.72 g/mol ).[2][3] We will detail the strategic synthesis via the Vilsmeier-Haack reaction and the subsequent orthogonal analytical workflow—employing Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a robust, validated methodology for characterizing complex heterocyclic compounds.

The Strategic Imperative: Why Unambiguous Elucidation Matters

In medicinal chemistry, structural ambiguity is a critical failure point. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. For a molecule like this compound, which serves as a versatile precursor for more complex derivatives,[4][5] absolute certainty of its constitution—the precise placement of the chloro, phenyl, and carbaldehyde groups on the pyrazole core—is non-negotiable.

Our approach is therefore systematic. We begin by forming a structural hypothesis based on a well-established synthetic reaction. Then, we rigorously test this hypothesis with a suite of spectroscopic techniques, each providing a unique and complementary piece of structural evidence.

Synthesis: The Vilsmeier-Haack Reaction as the Genesis of Structure

The most reliable and common route to synthesize 4-formylpyrazoles is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring.[8]

In our case, the substrate is 1,3-diphenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). The reaction proceeds via electrophilic substitution at the C4 position, followed by chlorination at the C5 position, to yield the target aldehyde.[2][9]

Figure 1: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 5-10 eq.) with constant stirring. Allow the mixture to stir for 20-30 minutes to form the Vilsmeier reagent.

-

Reaction: To the prepared Vilsmeier reagent, add 1,3-diphenyl-1H-pyrazol-5(4H)-one (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-12 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.

-

Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under a vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The Elucidation Workflow: An Orthogonal Analytical Approach

With the purified compound in hand, we initiate a multi-technique validation process. Each technique provides independent confirmation of a specific structural feature, creating a self-validating system.

Figure 2: The logical workflow for structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

The first analytical step is to confirm the molecular weight and elemental composition, specifically the presence of chlorine.

Causality: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. Crucially, chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[10][11] This results in a characteristic isotopic pattern in the mass spectrum, with a molecular ion peak (M⁺) and a smaller peak at M+2, whose intensity is about one-third of the M⁺ peak.[10][11][12][13] This pattern is a definitive fingerprint for a mono-chlorinated compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

Expected Data & Interpretation

| Ion | Calculated m/z (C₁₆H₁₁³⁵ClN₂O) | Calculated m/z (C₁₆H₁₁³⁷ClN₂O) | Expected Ratio | Observation |

| [M+H]⁺ | 283.0633 | 285.0603 | ~3:1 | Confirms molecular formula and presence of one chlorine atom. |

The observation of two peaks at m/z 283 and 285 in a roughly 3:1 intensity ratio is strong evidence for the successful synthesis of a compound with the formula C₁₆H₁₁ClN₂O.[10][11]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to identify the key functional groups present in the molecule, providing further validation of the proposed structure.

Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, we expect to see distinct absorption bands for the aldehyde C=O stretch, the aromatic C=C stretches, and the C-Cl bond. The aldehyde functional group has two particularly diagnostic peaks: a strong C=O stretch and a weaker C-H stretch.[14][15]

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected Data & Interpretation

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aldehyde C-H | Stretch | ~2850 and ~2750 cm⁻¹ | Diagnostic for the aldehyde group.[14][16] |

| Carbonyl (C=O) | Stretch | ~1685-1705 cm⁻¹ | Strong, sharp peak. Conjugation to the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[14][15][17] |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 cm⁻¹ | Confirms the presence of the phenyl rings. |

| Pyrazole C=N | Stretch | ~1550-1590 cm⁻¹ | Confirms the presence of the pyrazole ring. |

| C-Cl | Stretch | ~700-800 cm⁻¹ | Confirms the presence of the chloro substituent. |

The simultaneous presence of a strong carbonyl band around 1690 cm⁻¹ and the two characteristic aldehyde C-H stretches provides unequivocal evidence for the 4-carbaldehyde group.[14][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon-hydrogen framework and confirming the connectivity of the atoms.

Causality: NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift of a proton is determined by its local electronic environment. Protons near electronegative groups (like C=O or Cl) or in aromatic systems are "deshielded" and appear at a higher chemical shift (further downfield). In ¹³C NMR, the chemical shift of each unique carbon atom is measured, providing a carbon "census" of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.

Expected Data & Interpretation: ¹H NMR

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Highly deshielded by the adjacent carbonyl group.[14] |

| Aromatic (Phenyl Rings) | 7.2 - 8.0 | Multiplet (m) | 10H | Protons on the two phenyl rings at the N1 and C3 positions. |

Expected Data & Interpretation: ¹³C NMR

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (-C HO) | 185 - 195 | The carbonyl carbon is highly deshielded. |

| Pyrazole C3 & C5 | 140 - 155 | Quaternary carbons within the pyrazole ring, attached to nitrogen and/or chlorine. |

| Aromatic (Phenyl Rings) | 120 - 140 | Carbons of the two phenyl rings. |

| Pyrazole C4 | 110 - 120 | Quaternary carbon attached to the aldehyde group. |

The observation of a proton signal downfield around 10 ppm and a carbon signal around 190 ppm is definitive proof of the carbaldehyde moiety. The integration of the aromatic region in the ¹H NMR to 10 protons confirms the presence of two intact phenyl groups. The number of distinct signals in the ¹³C NMR spectrum confirms the overall symmetry and carbon count of the molecule.

Conclusion: A Triangulated Confirmation of Structure

The structural elucidation of this compound is achieved through a logical and self-validating workflow. The Vilsmeier-Haack synthesis provides a strong hypothesis for the molecular structure. This hypothesis is then systematically confirmed by three orthogonal analytical techniques:

-

Mass Spectrometry confirms the correct molecular weight (282.72 g/mol ) and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.

-

IR Spectroscopy identifies the essential functional groups: a conjugated aldehyde (C=O stretch at ~1690 cm⁻¹, C-H stretches at ~2750/2850 cm⁻¹) and aromatic rings.

-

NMR Spectroscopy provides the definitive map, showing the aldehyde proton (~10 ppm), ten aromatic protons, the aldehyde carbon (~190 ppm), and the correct number of distinct aromatic and pyrazole carbons.

The convergence of data from these distinct methods provides an unambiguous and trustworthy confirmation of the target structure, a critical checkpoint for its use in further drug development and chemical synthesis endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 5499-67-2 [m.chemicalbook.com]

- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

Foreword: The Pyrazole Carbaldehyde Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole Carbaldehydes

Substituted pyrazole carbaldehydes represent a privileged scaffold in medicinal chemistry. This five-membered heterocyclic core, featuring two adjacent nitrogen atoms and a reactive carbaldehyde group, serves as a versatile building block for a vast array of biologically active molecules.[1][2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[4][5][6][7] Understanding and manipulating the physicochemical properties of this scaffold is therefore of paramount importance for researchers, scientists, and drug development professionals.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a cohesive narrative that explains the causal links between molecular structure, experimental methodology, and the resulting physicochemical profile. We will explore not just what the properties are, but why they are what they are, and how they can be precisely measured and modulated to optimize a compound for therapeutic application. The protocols described herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Synthetic Pathways: The Genesis of the Scaffold

The foundation of any physicochemical analysis is the molecule itself. The Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing the crucial formyl group onto the pyrazole ring, typically at the C4 position.[1][4][6][8]

Causality of the Vilsmeier-Haack Reaction

This reaction is favored because the pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier reagent (a chloroiminium ion, typically formed from phosphoryl chloride and dimethylformamide) acts as a mild electrophile, which attacks the position of highest electron density on the pyrazole ring. The subsequent hydrolysis of the iminium intermediate yields the desired carbaldehyde. The choice of starting hydrazone and ketone precursors allows for extensive control over the substituents at other positions of the pyrazole ring, directly influencing the final compound's properties.[4][5]

Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-Carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Hydrazone: Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully into crushed ice with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate out.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified substituted pyrazole carbaldehyde.[10]

Structural Elucidation: Confirming Molecular Identity

Unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further physicochemical characterization. A multi-technique approach ensures the highest level of confidence.

Diagram: Workflow for Synthesis and Structural Characterization

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. jpsionline.com [jpsionline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Biological potential of pyrazole-4-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Potential of Pyrazole-4-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Among its many functionalized forms, pyrazole-4-carbaldehyde derivatives have emerged as a particularly versatile and promising class of compounds. The aldehyde group at the 4-position serves as a reactive and adaptable synthetic handle, enabling the creation of vast chemical libraries through various condensation and cyclization reactions.[3][4][5] This strategic functionalization has unlocked a remarkable spectrum of biological activities, positioning these derivatives as lead candidates for antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3][6][7] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole-4-carbaldehyde derivatives, offering field-proven insights and detailed experimental frameworks for their evaluation.

The Synthetic Keystone: Vilsmeier-Haack Cyclization

The predominant and most efficient method for synthesizing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[3][5][8][9] This reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it ingeniously facilitates a one-pot cyclization and formylation of hydrazones, which are typically pre-formed from the condensation of substituted acetophenones and hydrazides.[5][9]

The causality behind this choice of reaction is its reliability and broad substrate scope. The Vilsmeier reagent, a complex of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as both a cyclizing agent and a formylating agent, directly installing the crucial aldehyde group at the C4 position of the newly formed pyrazole ring.[3][9][10]

Visualizing the Synthesis: General Workflow

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde derivatives.

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a self-validating system adapted from established methodologies, designed to yield the target compound with high purity.[9]

Objective: To synthesize a representative pyrazole-4-carbaldehyde derivative via Vilsmeier-Haack cyclization of a precursor hydrazone.

Step 1: Synthesis of the Hydrazone Intermediate (N'-(1-phenylethylidene)benzohydrazide)

-

In a 250 mL round-bottom flask, dissolve acetophenone (0.01 mol) and benzohydrazide (0.01 mol) in 50 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst to promote condensation.

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting solid precipitate, wash thoroughly with cold water to remove impurities, and dry under vacuum. Recrystallize from ethanol to obtain the pure hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier-Haack reagent in a separate flask under an inert atmosphere (e.g., nitrogen). To 10 mL of anhydrous DMF cooled in an ice bath (0-5°C), slowly add phosphoryl chloride (POCl₃, 0.012 mol) dropwise with constant stirring. Stir for an additional 30 minutes at low temperature.

-

Expert Insight: The pre-formation and cooling of the Vilsmeier reagent are critical to control its reactivity and prevent side reactions. Anhydrous conditions are essential as the reagent is moisture-sensitive.[8]

-

-

Dissolve the hydrazone intermediate from Step 1 (0.004 mol) in the prepared Vilsmeier-Haack reagent.

-

Stir the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, carefully pour the mixture onto a beaker of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by recrystallization from methanol to yield 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Characterization

-

Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3][9]

Broad-Spectrum Antimicrobial Potential

Pyrazole-4-carbaldehyde derivatives have consistently demonstrated significant antimicrobial properties. Their chemical scaffold allows for modifications that can tune their activity against a wide range of pathogens.

-

Antibacterial Activity: Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][11] Certain derivatives exhibit potency comparable to or exceeding that of standard antibiotics like ampicillin.[3]

-

Antifungal Activity: Potent inhibitory effects have been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[6][12]

Structure-Activity Relationship (SAR) Insights: The biological activity is highly dependent on the nature and position of substituents on the pyrazole and associated phenyl rings. For instance, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), has been shown to enhance both antibacterial and antifungal activities.[11] This is likely due to alterations in the electronic properties and lipophilicity of the molecule, which can improve cell wall penetration and interaction with microbial targets.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Test Organism | MIC (μg/mL) | Reference |

| Derivative 3 | Escherichia coli (Gram -) | 0.25 | [12] |

| Derivative 4 | Streptococcus epidermidis (Gram +) | 0.25 | [12] |

| Derivative 2 | Aspergillus niger (Fungus) | 1.0 | [12] |

| Standard (Ciprofloxacin) | E. coli / S. epidermidis | 1.0 / 1.0 | [12] |

| Standard (Clotrimazole) | A. niger | 1.0 | [12] |

Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer has greatly benefited from the structural diversity of pyrazole derivatives, which have been developed as potent inhibitors of key oncogenic pathways.[13][14][15]

Mechanisms of Action: The anticancer effects of pyrazole-4-carbaldehyde derivatives are often multi-faceted, targeting the core machinery of cancer cell growth and survival.

-

Kinase Inhibition: Many derivatives function as potent inhibitors of crucial protein kinases involved in cancer signaling, such as PI3K (Phosphoinositide 3-kinase), CDK2 (Cyclin-dependent kinase 2), EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[16] Inhibition of these kinases disrupts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

-

Microtubule Destabilization: Some compounds have been shown to interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[14] This disruption leads to mitotic arrest and apoptosis in cancer cells.

Visualizing the Mechanism: PI3K Pathway Inhibition

Caption: Simplified PI3K signaling pathway and the inhibitory action of a pyrazole derivative.

Table 2: In Vitro Cytotoxicity of Potent Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Mechanism/Target | Reference |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3K Inhibitor | [16] |

| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor | [16] |

| Compound 34 | HepG2 (Liver) | < 23.7 | CDK2 Inhibitor | [16] |

| Compound 54 | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 Inhibitor | [16] |

| Doxorubicin (Std.) | MCF-7 (Breast) | 0.95 | Topoisomerase II Inhibitor | [16] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for quantifying the cytotoxic effect of a compound on cancer cell lines.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole derivative against a selected cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Expert Insight: The incubation time is critical and should be optimized based on the doubling time of the specific cell line being used.

-

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: During incubation, living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Neuroprotective Efficacy

Chronic inflammation is a driver of numerous diseases, from arthritis to neurodegeneration.[17][18] Pyrazole derivatives, most famously represented by the COX-2 inhibitor Celecoxib, are at the forefront of developing safer and more effective anti-inflammatory drugs.[17]

Mechanisms of Action:

-

COX-2 Inhibition: Many derivatives are designed to selectively inhibit the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17][19] This selectivity helps to spare the COX-1 enzyme, which has a protective role in the gastric mucosa, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[17]

-

Cytokine Modulation: These compounds can suppress the expression and release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of the inflammatory cascade.[17][20]

-

Neuroprotection: In the context of the central nervous system, pyrazole derivatives exhibit neuroprotective effects by mitigating neuroinflammation.[20][21] They can suppress the activation of microglial cells and regulate inflammatory pathways like NF-κB, which are implicated in the secondary damage following injuries like spinal cord injury (SCI).[20][21][22] Some derivatives have shown superior potency in suppressing IL-6 compared to standard drugs like dexamethasone.[20][21]

Visualizing the Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema model for anti-inflammatory screening.

Conclusion and Future Perspectives

The pyrazole-4-carbaldehyde scaffold is unequivocally a privileged structure in modern drug discovery. Its synthetic tractability via the Vilsmeier-Haack reaction provides a robust platform for generating extensive libraries of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates their significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.

The future of research in this area is bright and will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can inhibit multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors) could offer broader therapeutic efficacy and overcome resistance mechanisms.[17]

-

Optimized SAR: Further exploration of structure-activity relationships will continue to refine the scaffold, enhancing potency against specific targets while minimizing off-target effects and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[15]

-

Novel Therapeutic Applications: While the current applications are promising, the versatility of the pyrazole core suggests that new derivatives could be effective against other diseases, including viral infections and metabolic disorders.[15]

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, researchers can continue to unlock the full therapeutic potential of pyrazole-4-carbaldehyde derivatives, paving the way for the next generation of innovative medicines.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jpsionline.com [jpsionline.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the synthetic heterocyclic compound 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to its pyrazole core, a scaffold found in numerous pharmaceuticals. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a wide range of drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole ring, such as the introduction of a carbaldehyde group and halogen atoms, provides valuable handles for further chemical modifications, enabling the synthesis of complex molecular architectures with tailored biological activities. This compound serves as a key intermediate in the synthesis of various bioactive molecules.[1][2]

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[3][4] This reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

The synthesis involves the reaction of a suitable precursor, 1,3-diphenyl-5-pyrazolone, with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a cooled, dry reaction vessel, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the electrophilic chloromethyleniminium salt (Vilsmeier reagent). The temperature should be maintained at 0-5 °C during this step to control the reaction rate and prevent side reactions.

-

Formylation: To the freshly prepared Vilsmeier reagent, add 1,3-diphenyl-5-pyrazolone portion-wise while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically heated to around 60-80 °C for several hours to drive the formylation and subsequent chlorination to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of any remaining Vilsmeier reagent and the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of an excess of the Vilsmeier reagent ensures the complete conversion of the starting material.

-

The initial cooling during the reagent formation and substrate addition is crucial to control the highly exothermic nature of the reaction.

-

The subsequent heating provides the necessary activation energy for the electrophilic substitution to occur on the pyrazole ring.

-

Pouring the reaction mixture into ice water serves to both quench the reaction and facilitate the precipitation of the organic product, which is sparingly soluble in water.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Interpretation |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=O (Aldehyde) | ~1685-1670 | Stretching vibration of the carbonyl group. The lower frequency is due to conjugation with the pyrazole ring. |

| C=N (Pyrazole Ring) | ~1600-1580 | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |

| C=C (Aromatic) | ~1500 and 1450 | Stretching vibrations of the carbon-carbon double bonds in the phenyl rings. |

| C-Cl | ~800-600 | Stretching vibration of the carbon-chlorine bond. |

Expert Insight: The position of the carbonyl (C=O) stretching frequency is particularly informative. In an unconjugated aldehyde, this band typically appears around 1725 cm⁻¹. The observed shift to a lower wavenumber in this molecule provides strong evidence for the electronic interaction between the aldehyde group and the pyrazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Aldehydic Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | The downfield shift is characteristic of a proton attached to a carbonyl carbon. |

| Aromatic Protons (Phenyl Rings) | 7.2 - 8.0 | Multiplet (m) | The complex multiplet arises from the overlapping signals of the ten protons on the two phenyl rings. |

Expert Insight: The absence of a signal for a proton at the 4-position of the pyrazole ring is a key indicator that the formylation has occurred at this position. The integration of the aromatic region should correspond to ten protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Interpretation |

| Carbonyl Carbon (-CHO) | ~185-195 | The characteristic downfield shift for a carbonyl carbon in an aldehyde. |

| Pyrazole Ring Carbons (C3, C4, C5) | ~110-155 | The exact shifts depend on the substitution pattern. C5, bearing the chlorine atom, will be significantly affected. C4, attached to the aldehyde, will also have a distinct chemical shift. |

| Phenyl Ring Carbons | ~120-140 | Signals corresponding to the carbons of the two phenyl rings. The ipso-carbons (attached to the pyrazole ring) will have different shifts from the other aromatic carbons. |

Diagram of the NMR Analysis Workflow:

Caption: Workflow for the NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₆H₁₁ClN₂O), the expected molecular weight is approximately 282.72 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 282, corresponding to the intact molecule. Due to the presence of chlorine, there will be an isotopic peak at m/z 284 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 253.

-

Loss of a chlorine atom (-Cl), leading to a fragment at m/z 247.

-

Fragmentation of the phenyl rings, giving rise to characteristic peaks at m/z 77 (C₆H₅⁺).

-

Trustworthiness of Data: The combination of the molecular ion peak with the characteristic isotopic pattern for chlorine provides a high degree of confidence in the elemental composition of the molecule.

Conclusion

The spectroscopic data for this compound, obtained through IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and consistent picture of its molecular structure. This information is fundamental for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. The synthetic protocol via the Vilsmeier-Haack reaction is a reliable method for its preparation, and the spectroscopic techniques described herein are essential for confirming its identity and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

The Ascendant Trajectory of 1,3-Diphenyl-1H-Pyrazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,3-Diphenyl-1H-Pyrazole

The 1,3-diphenyl-1H-pyrazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This five-membered aromatic ring system, featuring two adjacent nitrogen atoms and substituted with phenyl groups at the 1 and 3 positions, serves as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of biological effects. The structural rigidity of the pyrazole ring, combined with the diverse substitution patterns possible on the appended phenyl rings, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents.[2][3]

Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and a host of other pharmacological properties.[4][5][6] The ease of their synthesis and the potential for chemical modification have further fueled research into their therapeutic applications.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,3-diphenyl-1H-pyrazole derivatives, offering valuable insights for researchers and drug development professionals in the field.

Synthetic Strategies for 1,3-Diphenyl-1H-Pyrazole Derivatives

The synthesis of the 1,3-diphenyl-1H-pyrazole core and its derivatives is typically achieved through well-established condensation reactions. The most common and versatile approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with phenylhydrazine.[1] Variations of this method allow for the introduction of diverse substituents on the pyrazole ring and the flanking phenyl groups.

General Synthetic Protocol: Condensation of 1,3-Diketones with Phenylhydrazine

A foundational method for the synthesis of 1,3-diphenyl-1H-pyrazole derivatives involves the cyclocondensation of a 1,3-diphenyl-1,3-propanedione with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of a Generic 1,3-Diphenyl-1H-pyrazole Derivative

-

Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL), add phenylhydrazine (1.1 mmol).

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 1,3-diphenyl-1H-pyrazole derivative.

Caption: General workflow for the synthesis of 1,3-diphenyl-1H-pyrazole derivatives.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

A significant body of research has highlighted the potent anticancer activities of 1,3-diphenyl-1H-pyrazole derivatives against a range of human cancer cell lines.[5][7][8] These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Mechanism of Action in Cancer

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of these derivatives. A common mechanism involves the induction of apoptosis, or programmed cell death. For instance, certain 1,3-diphenyl-1H-pyrazole derivatives have been shown to induce apoptosis in breast cancer (MCF-7) cells by causing a collapse of the mitochondrial membrane potential and increasing the levels of reactive oxygen species (ROS).[7]

Furthermore, these compounds can arrest the cell cycle at different phases. Some derivatives have been observed to cause cell cycle arrest in the G1 phase in MCF-7 cells by downregulating cyclin D2 and CDK2.[7] Another study reported that a pyrazole derivative delayed the cell cycle at the G1 phase in 4T1 breast cancer cells.[9]

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3-diphenyl-1H-pyrazole derivatives and incubated for a further 48-72 hours.[10]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Caption: Anticancer mechanism of 1,3-diphenyl-1H-pyrazole derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of 1,3-diphenyl-1H-pyrazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. For instance, the introduction of a benzimidazole moiety has been shown to enhance anticancer activity.[7] Specific substitutions on the phenyl rings, such as halogens or methoxy groups, can also modulate the cytotoxic effects.

| Compound ID * | Substituent R1 (on Phenyl at N1) | Substituent R2 (on Phenyl at C3) | Cancer Cell Line | IC50 (µM) | Reference |

| 9 | H | 2-Benzimidazolyl | A549 (Lung) | 1.81 | [7] |

| 17 | 4-Cl | 2-Benzimidazolyl | MCF-7 (Breast) | 0.83 | [7] |

| 28 | 4-OCH3 | 2-Benzimidazolyl | HeLa (Cervical) | 1.24 | [7] |

| 4a | H | Thiazolidinone | Lung Cancer | - | [8] |

| Compound IDs are as reported in the cited literature. |

Anti-inflammatory Properties: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. 1,3-Diphenyl-1H-pyrazole derivatives have emerged as promising candidates in this arena, with some exhibiting potent anti-inflammatory effects.[3][6]

Mechanism of Action in Inflammation

The anti-inflammatory activity of many 1,3-diphenyl-1H-pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][11][12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of certain 1,3-diphenyl-1H-pyrazole derivatives allow them to fit selectively into the active site of the COX-2 enzyme.[11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. 1,3-Diphenyl-1H-pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][6][13]

Spectrum of Antimicrobial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[4] The antimicrobial mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[14]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of 1,3-diphenyl-1H-pyrazole derivatives is highly dependent on the substituents on the pyrazole and phenyl rings. For example, the incorporation of a thiazole ring has been shown to enhance antibacterial activity.[4] The presence of specific functional groups can also influence the spectrum of activity.

| Compound ID * | Modification | Target Organism | MIC (µg/mL) | Reference |

| 12 | Dipyrazolylbenzene | MRSA | - | [4] |

| 8 | 2,6-dipyrazolylpyridine | B. subtilis | 7-8 | [4] |

| 19 | Hydrazinylthiazole | K. pneumonia | - | [4] |

| 12 | Aminoguanidine | S. aureus | 1-8 | [13] |

| Compound IDs are as reported in the cited literature. MIC values are presented as ranges where specific values were not provided. |

Conclusion and Future Perspectives

The 1,3-diphenyl-1H-pyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological activities has revealed their potential to address a wide range of diseases, including cancer, inflammation, and infectious diseases. The ease of chemical modification of this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.

Future research in this area should focus on several key aspects. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation derivatives. The use of computational modeling and in silico screening can aid in the identification of novel derivatives with improved pharmacological profiles. Furthermore, preclinical and clinical studies are needed to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of the 1,3-diphenyl-1H-pyrazole scaffold holds immense promise for the future of drug discovery.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aminer.org [aminer.org]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide on the Pharmacological Activities of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic scaffold has demonstrated remarkable versatility, serving as the core of numerous synthetic compounds with a wide array of biological activities.[2][3] The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, have made it a "privileged scaffold" in drug design.[4][5] This guide provides a comprehensive overview of the significant pharmacological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The presence of pyrazole-based drugs in the clinic for treating a range of diseases, from inflammation to cancer, underscores the therapeutic potential of this remarkable heterocyclic system.[1][6][7]

Anti-Inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[4] Pyrazole derivatives have emerged as potent anti-inflammatory agents, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[8][9]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole compounds are attributed to their selective inhibition of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[9][10] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9][11] The diarylpyrazole structure, exemplified by the blockbuster drug Celecoxib, is a classic example of a selective COX-2 inhibitor.[9]

Below is a simplified representation of the COX-2 signaling pathway and its inhibition by pyrazole-based drugs.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[12][13]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

-

Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment and divided into control and treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[12]

-

Compound Administration: The test pyrazole compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[12][14]

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a diverse range of mechanisms to combat cancer cell proliferation and survival.[12][15] These mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival. These include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in several cancers. Pyrazole-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[16][17][18]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Pyrazole compounds can inhibit CDKs, particularly CDK4/6, leading to G1 phase cell cycle arrest and preventing cancer cell division.[1][8] This is achieved by preventing the phosphorylation of the retinoblastoma (Rb) protein.[1]

-

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds induce mitotic arrest and apoptosis in cancer cells.[19][20]

Caption: Multi-targeted anticancer mechanisms of pyrazole compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9][21]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[22]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[22]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Antimicrobial and Antiviral Activities

The pyrazole nucleus is also a key structural feature in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[20][23][24]

Mechanism of Action:

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:

-

Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[11][25]

-

Disruption of Cell Wall Synthesis: Certain pyrazole derivatives can interfere with the synthesis of the bacterial cell wall, compromising the structural integrity of the bacterium.[11]

The antiviral activity of pyrazole compounds can be attributed to the inhibition of viral enzymes, such as viral proteases or polymerases, which are essential for viral replication.[26][27]

Experimental Protocol: In Vitro Antiviral Screening Assay

A common method to screen for antiviral activity is the cytopathic effect (CPE) reduction assay.[19][28]

Step-by-Step Methodology:

-

Cell Culture: A monolayer of host cells (e.g., Vero cells) is prepared in a 96-well plate.[19]

-

Compound and Virus Addition: The cells are treated with serial dilutions of the pyrazole compound, followed by infection with a specific virus.[19][28]

-

Incubation: The plate is incubated for a period sufficient to allow for viral replication and the development of CPE in the untreated, virus-infected control wells.

-

CPE Observation: The extent of CPE is observed microscopically and can be quantified using a cell viability assay (e.g., neutral red uptake).

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, is determined.

Structure-Activity Relationship (SAR) of Pyrazole Derivatives

The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.[3][4][23]

| Position of Substitution | Substituent Type | Impact on Activity | Target Class |

| N1 | Large, bulky groups | Often enhances selectivity | Kinases |

| C3 | Aryl groups | Important for binding to hydrophobic pockets | COX-2, Kinases |

| C4 | Various functional groups | Can be modified to improve potency and solubility | Various |

| C5 | Aryl or heterocyclic groups | Crucial for interaction with the active site | COX-2, Kinases |

This table provides a generalized overview, and specific SARs can vary significantly depending on the target.

For kinase inhibitors, the pyrazole core often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[4][5][29] Substituents at the C3 and C5 positions typically occupy hydrophobic pockets in the ATP-binding site, contributing to potency and selectivity.[4]

Notable Pyrazole-Based Drugs

The therapeutic success of pyrazole-containing drugs is a testament to the versatility of this scaffold.[6][7]

| Trade Name | Generic Name | Indication | Mechanism of Action |

| Celebrex® | Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |

| Xalkori® | Crizotinib | Non-Small Cell Lung Cancer | ALK and ROS1 Tyrosine Kinase Inhibitor |

| Jakafi® | Ruxolitinib | Myelofibrosis, Polycythemia Vera | Janus Kinase (JAK1/JAK2) Inhibitor[5] |

| Viagra® | Sildenafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor |

| Zerbaxa® | Ceftolozane/Tazobactam | Complicated Bacterial Infections | Cephalosporin Antibiotic[11] |

Future Perspectives

The exploration of pyrazole chemistry in drug discovery is far from exhausted. Future research will likely focus on:

-

Novel Targets: Investigating the potential of pyrazole derivatives to modulate novel therapeutic targets.

-

Combination Therapies: Exploring the synergistic effects of pyrazole-based drugs in combination with other therapeutic agents.

-

Targeted Drug Delivery: Developing novel drug delivery systems to enhance the efficacy and reduce the side effects of pyrazole compounds.

-

Fighting Drug Resistance: Designing new pyrazole derivatives to overcome resistance mechanisms in cancer and infectious diseases.

The continued investigation of this remarkable heterocyclic scaffold holds immense promise for the development of new and improved therapies for a wide range of human diseases.

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]

- 3. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Inhibition of COX-2 pathway as a potential prophylaxis against arthrofibrogenesis in a rabbit model of joint contracture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. inotiv.com [inotiv.com]

- 15. aacrjournals.org [aacrjournals.org]